3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride
Description
3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride is a pyridine derivative featuring a phenoxy group substituted at the 3-position of the pyridine ring, with a chloromethyl (-CH2Cl) group at the 2-position of the phenoxy moiety. This compound is structurally distinct due to the combination of pyridine, phenoxy, and chloromethyl groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-[2-(chloromethyl)phenoxy]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11;/h1-7,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCJXSGYCIEPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chloromethylation via Thionyl Chloride Reaction with Pyridyl Carbinols
One of the most established methods for preparing chloromethylpyridine hydrochlorides, including derivatives like 3-[2-(chloromethyl)phenoxy]pyridine hydrochloride, involves the reaction of the corresponding pyridyl carbinol with thionyl chloride in an inert organic solvent such as toluene. This method is advantageous because it eliminates the need for preliminary formation of hydroxyalkyl pyridine hydrochlorides, simplifying the process and reducing hazardous byproducts like HCl gas.
- React 3-pyridyl carbinol (or analogous hydroxyalkyl pyridine derivative) with a slight excess of thionyl chloride.
- Use toluene as the solvent under stirring at 23–35°C.
- After complete addition, stir at room temperature for 1 hour.
- Apply vacuum or nitrogen purge to facilitate crystallization of the chloromethylpyridine hydrochloride.
- Filter and wash the crystalline product with toluene, then dry under vacuum.
- Yields up to 97% with purity >99% by HPLC.
- Product obtained as a crystalline solid with minimal impurities.
- Reduced use of thionyl chloride lowers environmental impact and cost.
| Parameter | Details |
|---|---|
| Starting material | 3-pyridyl carbinol |
| Reagent | Thionyl chloride (1.07 eq.) |
| Solvent | Toluene |
| Temperature | 23–35°C during addition, room temp post |
| Reaction time | 1 hour stirring + 2 hours vacuum drying |
| Yield | 97% |
| Purity (HPLC) | 99.8% |
This method is documented in US Patent US5942625A and related patents, emphasizing process simplification and environmental benefits.
Multi-Step Synthesis from 3-Methylpyridine via Oxidation, Esterification, Reduction, and Chlorination
An alternative synthetic route involves a multi-step transformation starting from 3-methylpyridine:
- Oxidation: 3-methylpyridine is oxidized with potassium permanganate in water at 85–90°C to form 3-picolinic acid.
- Esterification: 3-picolinic acid reacts with methanol under acidic conditions to yield methyl pyridine-3-carboxylate.
- Reduction: The ester is reduced to 3-pyridinemethanol.
- Chlorination: The 3-pyridinemethanol is treated with thionyl chloride (1.1–1.3 equivalents) to produce 3-(chloromethyl)pyridine hydrochloride.
This pathway allows for precise control over intermediate purity and is suitable for producing high-quality chloromethylpyridine hydrochlorides.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1. Oxidation | 3-methylpyridine + KMnO4 | 85–90°C, 30 min, aqueous | Molar ratio 1:2.1–2.3 KMnO4 |
| 2. Esterification | 3-picolinic acid + MeOH + acid | Acidic medium, molar ratio 1:1.3 | Forms methyl ester |
| 3. Reduction | Methyl ester → 3-pyridinemethanol | Reducing agent (e.g., LiAlH4) | Requires careful handling |
| 4. Chlorination | 3-pyridinemethanol + SOCl2 | Room temperature, 1.1–1.3 eq SOCl2 | Forms chloromethyl hydrochloride |
This method is reported in CN Patent CN105085377A and provides a robust synthetic route with defined intermediate steps.
Chloromethylation via Chlorination of Methylpyridine Derivatives
Another approach involves the chlorination of methyl-substituted pyridines using elemental chlorine in the presence of an acid acceptor such as sodium carbonate or organic amines (e.g., triethylamine, DBN, DBU). The reaction is typically conducted in an inert solvent like carbon tetrachloride at temperatures between 40 and 80°C.
- Elemental chlorine is bubbled through a mixture of 2-chloro-5-methylpyridine, sodium carbonate, and solvent.
- The reaction proceeds over several hours with continuous stirring.
- The chloromethylpyridine product is isolated by standard workup and purification techniques.
This method is particularly useful for preparing chloromethyl derivatives with additional substituents on the pyridine ring and is described in EP Patent EP0260485A1.
Nucleophilic Substitution for Phenoxy-Substituted Derivatives
For compounds like this compound, the synthesis often involves the nucleophilic substitution of a chloromethylphenol derivative with a pyridine moiety under basic conditions.
- React 2-(chloromethyl)phenol with a pyridine derivative in the presence of a base such as sodium hydroxide or organic amines.
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Reaction temperatures typically range from 60 to 80°C.
- Purification by recrystallization or column chromatography yields high-purity product.
Though specific literature on this compound is limited, analogous compounds such as 4-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride have been synthesized by this route.
- The thionyl chloride method is the most direct and industrially scalable approach, producing high purity chloromethylpyridine hydrochlorides with minimal environmental hazards due to reduced HCl evolution.
- Multi-step synthesis from 3-methylpyridine allows access to chloromethylpyridines with precise control over intermediate purity but involves more complex operations.
- Chlorination with elemental chlorine requires careful handling due to the hazardous nature of chlorine gas but is effective for chloromethylation of substituted pyridines.
- Nucleophilic substitution methods are preferred for phenoxy-substituted pyridines, enabling the introduction of the chloromethyl group on aromatic ether linkages.
- Purification techniques such as recrystallization, vacuum drying, and chromatography are essential to achieve pharmaceutical-grade purity.
- Reaction parameters like temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
The preparation of this compound involves several viable synthetic routes, each suited to different scales and substitution patterns. The thionyl chloride-mediated chlorination of pyridyl carbinols stands out for its efficiency and environmental advantages. Multi-step oxidation-reduction-chlorination sequences provide alternative pathways with high control over intermediates. Chlorination and nucleophilic substitution methods complement these approaches for substituted derivatives. Selecting the optimal method depends on the desired purity, yield, and industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized phenoxy derivatives.
Reduction: Reduced pyridine compounds.
Scientific Research Applications
Chemistry
3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride serves as a building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, making it versatile for creating more complex organic molecules. It can undergo various chemical transformations including oxidation and reduction, which are essential for synthesizing new compounds .
Biology
In biological research, this compound has been investigated for its interactions with biomolecules. Notably, it interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction suggests potential applications in pharmacology and toxicology, particularly in studying drug-drug interactions and metabolic pathways .
Medicine
The compound is explored for its therapeutic properties , particularly as an intermediate in drug synthesis. Its unique structure may contribute to the development of new pharmaceuticals targeting specific diseases or conditions. For instance, research has indicated its potential use in developing anti-inflammatory agents .
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and materials. Its ability to participate in various chemical reactions makes it valuable for creating agrochemicals, including herbicides and insecticides .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical parameters of 3-[2-(chloromethyl)phenoxy]pyridine hydrochloride and its closest structural analogs:
Physicochemical Properties
- Molecular Weight and Complexity: The target compound likely has a higher molecular weight (~256.13) compared to simpler analogs like 2-(chloromethyl)pyridine HCl (164.03) due to the phenoxy group .
- Solubility and Stability : Chloromethylpyridine hydrochlorides generally exhibit hygroscopicity and require storage in dry conditions. Substituents like methoxypropoxy (in Rabeprazole intermediates) enhance solubility in organic solvents .
Biological Activity
3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride is an organic compound with the molecular formula C12H11Cl2NO and a molecular weight of 256.13 g/mol. It has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds.
Key Mechanisms:
- Enzyme Interaction: The compound binds to specific enzymes, leading to inhibition or activation, which can modulate cellular functions.
- Cell Signaling Modulation: It influences cell signaling pathways, affecting gene expression and cellular metabolism.
- Transport and Distribution: The compound's transport within cells is mediated by specific transporters, impacting its localization and biological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.
- Cytotoxicity: Research has shown that varying dosages can lead to different cytotoxic effects in various cell lines, suggesting a dose-dependent relationship.
- Genotoxicity: Case studies have indicated potential genotoxic effects, necessitating further investigation into its safety profile .
Research Findings
Several studies have investigated the biological effects and mechanisms of this compound:
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity Assessment:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that lower concentrations promoted cell viability, while higher concentrations induced apoptosis. -
Genotoxicity Testing:
A bioassay conducted on Fischer 344 rats and B6C3F1 mice assessed the carcinogenic potential of related compounds. Although no significant tumor incidence was noted, slight dose-related body weight depression was observed, suggesting a need for careful dosage management .
Q & A
Q. What are the standard synthetic routes for 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer: The synthesis typically involves nucleophilic substitution of the chloromethyl group with phenoxy-pyridine derivatives. Key steps include:
- Reagent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in substitution reactions .
- Temperature Control: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Catalysts: Base catalysts like NaOH or K₂CO₃ facilitate deprotonation of phenolic oxygen, enhancing nucleophilicity .
- Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify crude products via recrystallization (e.g., using ethanol/water mixtures) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- Melting Point Analysis: Compare observed values (e.g., 137–143°C for analogous chloromethyl-pyridines) with literature data .
- Spectroscopy:
- ¹H/¹³C NMR: Confirm aromatic proton environments and chloromethyl group integration (δ ~4.5–5.0 ppm for –CH₂Cl) .
- FT-IR: Identify C–Cl stretching (~600–800 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data when analyzing reaction mechanisms of chloromethyl-substituted pyridines?
- Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts or rate discrepancies) can be addressed via:
- Kinetic Studies: Monitor reaction rates under varying temperatures/solvents to distinguish SN1 vs. SN2 pathways .
- Isotopic Labeling: Use deuterated reagents (e.g., DMF-d₇) to trace proton transfer steps in substitution reactions .
- Computational Modeling: DFT calculations (e.g., Gaussian) to map energy barriers and intermediate stability .
Q. How can the nucleophilic substitution reactivity of the chloromethyl group be leveraged to synthesize complex heterocyclic systems?
- Methodological Answer: The chloromethyl group acts as a versatile handle for constructing pharmacophores:
- Amine Coupling: React with primary/secondary amines (e.g., piperidine) to form pyridinium salts, useful in drug intermediates .
- Thiol-Ether Formation: Use thiols (e.g., mercaptoethanol) under basic conditions to generate sulfur-containing heterocycles .
- Solvent Effects: DMSO enhances nucleophilicity of polar reagents, while toluene minimizes hydrolysis .
Q. What are the critical considerations for ensuring reproducibility in multi-step syntheses involving this compound?
- Methodological Answer: Reproducibility hinges on:
- Intermediate Purity: Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
- Moisture Control: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
- Analytical Consistency: Standardize NMR referencing (e.g., TMS) and HPLC calibration across batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
